![molecular formula C18H18Cl2N2O5 B14009232 Oxydiethane-2,1-diyl bis[(3-chlorophenyl)carbamate] CAS No. 6942-00-3](/img/structure/B14009232.png)
Oxydiethane-2,1-diyl bis[(3-chlorophenyl)carbamate]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-[(3-chlorophenyl)carbamoyloxy]ethoxy]ethyl N-(3-chlorophenyl)carbamate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its potential reactivity and interaction with different biological and chemical systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(3-chlorophenyl)carbamoyloxy]ethoxy]ethyl N-(3-chlorophenyl)carbamate typically involves the reaction of 3-chlorophenyl isocyanate with 2-(2-hydroxyethoxy)ethyl carbamate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to maintain the integrity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-[(3-chlorophenyl)carbamoyloxy]ethoxy]ethyl N-(3-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This involves the gain of electrons or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated oxides, while reduction could produce dechlorinated derivatives.
Wissenschaftliche Forschungsanwendungen
2-[2-[(3-chlorophenyl)carbamoyloxy]ethoxy]ethyl N-(3-chlorophenyl)carbamate is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in synthetic chemistry to explore new reaction pathways and products.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials due to its unique properties.
Wirkmechanismus
The mechanism of action of 2-[2-[(3-chlorophenyl)carbamoyloxy]ethoxy]ethyl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved often include signal transduction mechanisms that lead to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Oxydiethane-2,1-diyl bis[(3-chlorophenyl)carbamate]
- 3-chlorophenyl isocyanate derivatives
Uniqueness
Compared to similar compounds, 2-[2-[(3-chlorophenyl)carbamoyloxy]ethoxy]ethyl N-(3-chlorophenyl)carbamate stands out due to its specific structural configuration, which imparts unique reactivity and interaction profiles. This makes it particularly valuable in research and industrial applications.
Eigenschaften
CAS-Nummer |
6942-00-3 |
|---|---|
Molekularformel |
C18H18Cl2N2O5 |
Molekulargewicht |
413.2 g/mol |
IUPAC-Name |
2-[2-[(3-chlorophenyl)carbamoyloxy]ethoxy]ethyl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C18H18Cl2N2O5/c19-13-3-1-5-15(11-13)21-17(23)26-9-7-25-8-10-27-18(24)22-16-6-2-4-14(20)12-16/h1-6,11-12H,7-10H2,(H,21,23)(H,22,24) |
InChI-Schlüssel |
JCMRQWGIMATFIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)OCCOCCOC(=O)NC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


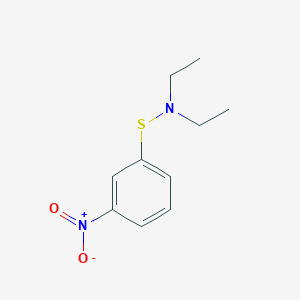
![(5-Fluoro-2-{[4'-(trifluoromethyl)-1,1'-biphenyl-4-yl]methoxy}phenyl)-acetonitrile](/img/structure/B14009169.png)
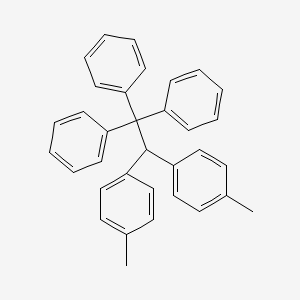

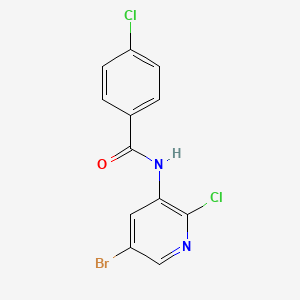
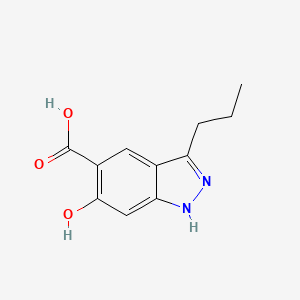
![(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14009200.png)
![Ethyl 2-[4-(2-nitroprop-1-enyl)naphthalen-1-yl]oxyacetate](/img/structure/B14009205.png)
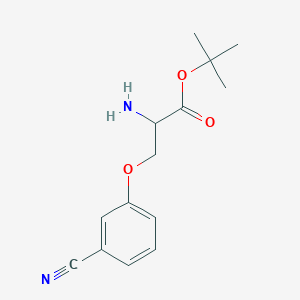
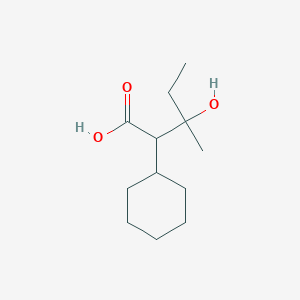
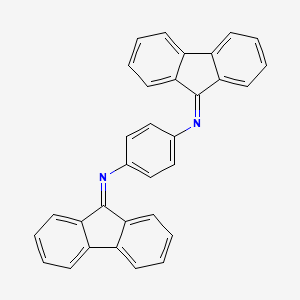
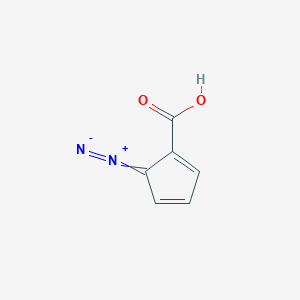
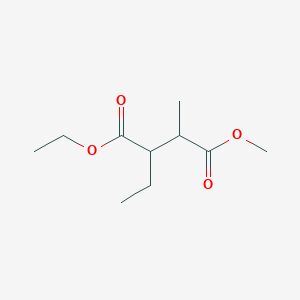
![2,4,5-Trichlorophenyl n-[(benzyloxy)carbonyl]alaninate](/img/structure/B14009236.png)
